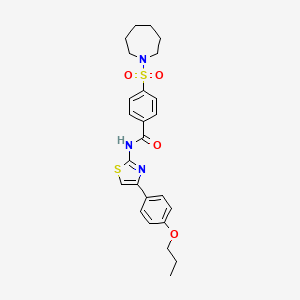
4-(azepan-1-ylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(azepan-1-ylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C25H29N3O4S2 and its molecular weight is 499.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(azepan-1-ylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Azepan ring : A seven-membered saturated ring containing nitrogen.
- Thiazole moiety : A five-membered ring containing sulfur and nitrogen, known for its biological activity.
- Benzamide group : A benzene ring attached to a carboxamide functional group.
The IUPAC name reflects its complex structure, indicating the presence of multiple functional groups that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. The proposed mechanisms include:
- Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cell signaling pathways, leading to altered cellular responses.
- Modulation of G Protein-Coupled Receptors (GPCRs) : Its thiazole component may interact with GPCRs, affecting downstream signaling cascades that regulate various physiological processes .
Anticancer Activity
Studies have shown that this compound exhibits significant anticancer properties. In vitro assays demonstrated:
- Cell Proliferation Inhibition : The compound effectively reduced the proliferation of various cancer cell lines, including breast and lung cancer cells.
- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with this compound led to increased apoptosis in cancer cells, indicating its potential as a chemotherapeutic agent.
Anti-inflammatory Effects
Research has also highlighted its anti-inflammatory properties:
- Cytokine Inhibition : The compound inhibited the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a role in managing inflammatory diseases.
Case Studies
Several case studies have explored the compound's efficacy in preclinical models:
-
Study on Breast Cancer Cells :
- Objective : To evaluate the anticancer effects on MCF-7 breast cancer cells.
- Findings : The compound reduced cell viability by 70% at a concentration of 10 µM after 48 hours. Mechanistic studies indicated involvement of the p53 pathway.
-
Inflammatory Disease Model :
- Objective : To assess anti-inflammatory effects in a murine model of rheumatoid arthritis.
- Findings : Administration resulted in a significant decrease in joint swelling and inflammatory markers compared to control groups.
Data Table: Summary of Biological Activities
属性
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S2/c1-2-17-32-21-11-7-19(8-12-21)23-18-33-25(26-23)27-24(29)20-9-13-22(14-10-20)34(30,31)28-15-5-3-4-6-16-28/h7-14,18H,2-6,15-17H2,1H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCWYTYCGHLIEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














